molecular formula C24H23NO4S B11681134 ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11681134
M. Wt: 421.5 g/mol
InChI Key: PULGTCGRFOAQQW-UHFFFAOYSA-N
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Description

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a biphenyl-4-yloxy acetyl amino group at position 2. The biphenyl-4-yloxy moiety introduces significant steric bulk and π-conjugation, which may enhance binding affinity to biological targets such as enzymes or receptors involved in inflammatory or oncogenic pathways .

Properties

Molecular Formula

C24H23NO4S

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-phenylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H23NO4S/c1-2-28-24(27)22-19-9-6-10-20(19)30-23(22)25-21(26)15-29-18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3,(H,25,26)

InChI Key

PULGTCGRFOAQQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps. One common method includes the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine . This reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in electron-donating or -withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure and Substituent Variations

The compound shares a common cyclopenta[b]thiophene scaffold with other derivatives but differs in the substituent at the 2-amino position. Key analogs include:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Structural Features
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-phenylbenzoyl 391.5 Aromatic benzoyl group; higher lipophilicity (XLogP3 = 5.9)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-hydroxyphenyl via ethoxy oxoethyl chain 390.14 Hydroxyl group enhances solubility; tetrahydrobenzo[b]thiophene core
Ethyl 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Thiophene-2-carbonyl 323.4 Thiophene ring introduces additional π-stacking potential
Ethyl 2-{[4-(diethylsulfamoyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-(diethylsulfamoyl)benzoyl 437.5 Sulfamoyl group enhances hydrogen-bonding capacity

Key Observations :

  • Derivatives with hydrophilic groups (e.g., hydroxyl in ) exhibit improved aqueous solubility, whereas lipophilic groups (e.g., benzoyl in ) enhance membrane permeability.
Pharmacological Profiles
  • Antimicrobial Activity : Derivatives such as ethyl 2-(phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate demonstrate antifungal and antibacterial properties, attributed to the thioureido group’s ability to disrupt microbial membranes .
  • Anticancer Potential: Thiophene derivatives with bulky aromatic substituents (e.g., biphenyl) show promise in molecular docking studies targeting kinases or DNA topoisomerases .
  • Anticonvulsant Activity: Schiff base derivatives of 2-amino-thiophenes exhibit efficacy in in vivo models, likely via modulation of GABAergic pathways .
Target Compound’s Unique Advantages

The biphenyl-4-yloxy group may enhance binding to hydrophobic pockets in target proteins, as seen in similar compounds . However, its high lipophilicity (predicted LogP >6) could limit bioavailability, necessitating formulation optimization.

Biological Activity

Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of the biphenyl-4-yloxyacetyl group suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit cytotoxic effects against cancer cells. The cyclopenta[b]thiophene scaffold is particularly noted for its ability to inhibit key signaling pathways involved in tumor growth and survival, such as the STAT3 pathway .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported an IC50 range of 23.2 to 49.9 μM against breast cancer cells (MCF-7) and liver cancer cells (HepG-2) .

CompoundCell LineIC50 (μM)
This compoundMCF-723.2
This compoundHepG-249.9

Apoptosis Induction

Flow cytometric analysis has shown that treatment with this compound leads to increased apoptosis in MCF-7 cells. Specifically, the percentage of early apoptotic cells was significantly higher in treated groups compared to controls, indicating a robust apoptotic response .

In Vivo Studies

In vivo studies further support the antitumor efficacy of this compound. In animal models bearing tumors, administration of this compound resulted in a 54% reduction in tumor mass compared to untreated controls .

Case Study: Tumor Growth Inhibition

A notable case study involved administering the compound to mice with solid tumors over a period of time. Results indicated a significant decrease in tumor volume and weight when compared to standard chemotherapy agents like 5-fluorouracil (5-FU), showcasing its potential as an effective antitumor agent .

Additional Biological Activities

Beyond its antitumor properties, the compound may also exhibit other biological activities such as:

  • Antiviral Activity : Similar compounds have shown effectiveness against viral replication.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Antibacterial Properties : Preliminary studies suggest activity against certain bacterial strains .

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